![molecular formula C23H29N3O4S B3465574 4-(4-morpholinylmethyl)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3465574.png)
4-(4-morpholinylmethyl)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of MMPSB involves several steps, including the formation of key intermediates. One notable approach is the Grignard reaction using [2-(4-morpholinylmethyl)phenyl]magnesium bromide (a Grignard reagent) as a crucial building block. The reaction proceeds in tetrahydrofuran (THF) solvent, resulting in the formation of MMPSB. The Grignard reaction is a powerful tool for constructing carbon-carbon bonds and has been widely employed in the synthesis of diverse organic compounds .
Molecular Structure Analysis
The molecular formula of MMPSB is C₁₁H₁₄BrMgNO . Its molecular weight is approximately 280.44 g/mol . The compound features a benzamide core with a morpholine moiety attached to one of the phenyl rings. The magnesium atom is part of the Grignard reagent, contributing to the overall structure. The precise arrangement of atoms and functional groups within MMPSB plays a crucial role in its biological activity .
Chemical Reactions Analysis
MMPSB can participate in various chemical reactions, including nucleophilic substitutions, amidation, and cyclizations. Researchers have explored its reactivity in the context of drug development and synthetic methodologies. Understanding its reactivity profile is essential for designing novel derivatives with improved properties .
Physical And Chemical Properties Analysis
Safety and Hazards
Orientations Futures
- Clinical Trials : Initiate preclinical and clinical studies to evaluate MMPSB’s efficacy and safety profiles .
: Sigma-Aldrich: [2-(4-Morpholinylmethyl)phenyl]magnesium bromide solution : Santa Cruz Biotechnology: [4-(4-Morpholinylmethyl)phenyl]magnesium bromide solution : Sigma-Aldrich: [3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution <|im_end|
Propriétés
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c27-23(20-6-4-19(5-7-20)18-25-14-16-30-17-15-25)24-21-8-10-22(11-9-21)31(28,29)26-12-2-1-3-13-26/h4-11H,1-3,12-18H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCHLGFMIBGHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3465495.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3465501.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B3465516.png)
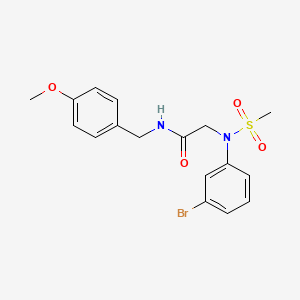
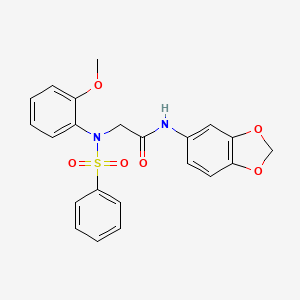
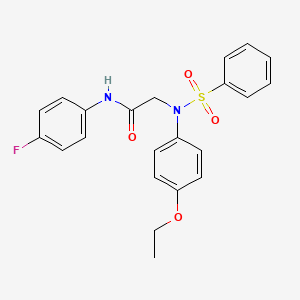
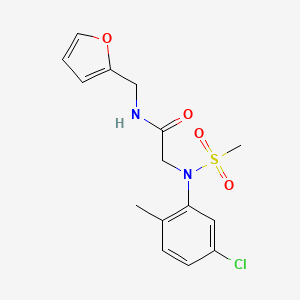
![N~1~-(4-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3465529.png)
![N-(5-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3465530.png)
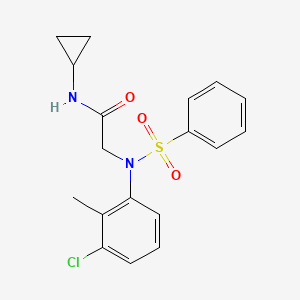
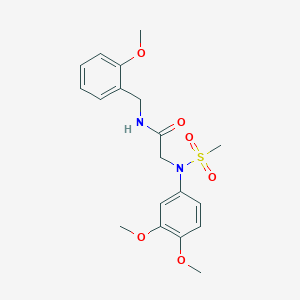
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3465568.png)
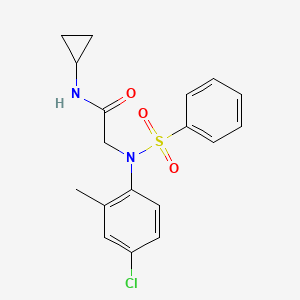
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3465591.png)